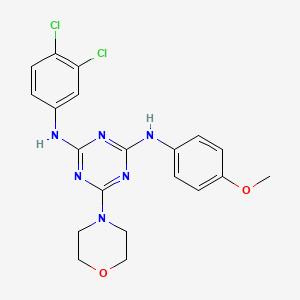

N-(3,4-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N-(3,4-Dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with two aromatic amine groups and a morpholine moiety. The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, while the 4-methoxyphenyl group provides electron-donating properties, creating a polarized electronic environment. This compound likely shares synthetic pathways with other triazine derivatives, such as nucleophilic substitution reactions using chlorinated triazine precursors .

Properties

IUPAC Name |

2-N-(3,4-dichlorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N6O2/c1-29-15-5-2-13(3-6-15)23-18-25-19(24-14-4-7-16(21)17(22)12-14)27-20(26-18)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFKXFKZEMVTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by a triazine core substituted with dichlorophenyl and methoxyphenyl groups, along with a morpholine moiety. Its molecular formula is CHClNO, and it has a molecular weight of 392.28 g/mol. The presence of halogen atoms in its structure suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating various cellular pathways. For instance, studies have shown that related triazine derivatives can inhibit the proliferation of cancer cells through mechanisms involving the inhibition of key signaling pathways such as the eIF2α kinase pathway .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that triazine derivatives significantly reduced the proliferation of various cancer cell lines. The mechanism was linked to the downregulation of cyclooxygenase-2 (COX-2) and other enzymes involved in tumor growth .

- Targeting Kinases : Another study highlighted the role of triazine compounds in modulating protein kinase activities, which are crucial for cell cycle regulation and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research utilizing agar diffusion methods revealed that derivatives of triazines possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| 3,4-Dichlorophenyl | Enhances anticancer activity |

| 4-Methoxyphenyl | Increases solubility and bioavailability |

| Morpholine | Improves interaction with biological targets |

In Vitro Studies

In vitro studies have shown that triazine derivatives can inhibit translation initiation in cancer cells. This inhibition leads to reduced levels of essential proteins required for cell proliferation and survival .

Pharmacological Profiles

The pharmacological profiles of these compounds indicate a potential for developing targeted therapies for cancer treatment. Their ability to selectively inhibit cancer cell growth while sparing normal cells presents an attractive therapeutic window.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound likely interacts with specific molecular targets involved in cell proliferation and apoptosis. Studies have shown that it can inhibit key signaling pathways that cancer cells rely on for growth and survival.

Antifungal Activity

Triazine derivatives have also been explored for their antifungal properties. The presence of electronegative atoms such as chlorine enhances the lipophilicity of the compound, improving its ability to penetrate fungal cell membranes.

- Target Organisms : Research has demonstrated efficacy against pathogens like Candida albicans, with IC50 values indicating potent antifungal activity.

Other Biological Activities

The compound may possess additional biological activities, including:

- Antimicrobial Effects : Potential activity against bacterial strains.

- Anti-inflammatory Properties : Inhibition of inflammatory pathways could make it useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 27.3 | |

| Antifungal | Candida albicans | 1.23 | |

| Cytotoxicity | NIH/3T3 (normal cells) | >1000 |

Case Study Insights

- Cytotoxicity Analysis : A study evaluated various derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50 values comparable to established chemotherapeutics.

- In Silico Studies : Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity.

Comparison with Similar Compounds

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

- Substituents : Chlorine at position 4, methyl-phenyl group at position 2, and morpholine at position 4.

- Synthesis: Prepared from 2,4-dichloro-6-morpholino-1,3,5-triazine and N-methylaniline in THF with Na₂CO₃, yielding 81.3% .

- Crystallography : Orthorhombic crystal system (Pnna) with bond lengths and angles consistent with triazine derivatives .

N,N′-Bis(4-Methylphenyl)-6-(4-Morpholinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride

- Substituents : Two 4-methylphenyl groups and morpholine.

- Properties : Hydrochloride salt form improves stability and solubility.

N-(4-Bromophenyl)-6-(5-Chloro-2-Methylphenyl)-1,3,5-Triazine-2,4-Diamine

- Substituents : Bromophenyl and chloro-methylphenyl groups.

- Key Difference : Lacks the morpholine moiety, which is critical for the target compound’s solubility and interaction profiles .

Functional Analogues in Agrochemicals

Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

- Substituents : Chlorine, ethyl, and isopropyl groups.

- Application : Widely used herbicide inhibiting photosynthesis in plants.

- Comparison: The target compound’s dichlorophenyl and methoxyphenyl groups may enhance binding to plant enzymes or receptors compared to atrazine’s alkylamino substituents .

Prometryn (N,N′-Bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Substituents : Methylthio and isopropyl groups.

- Application : Herbicide with broad-spectrum weed control.

- Comparison : The methylthio group in prometryn vs. morpholine in the target compound may lead to differences in soil persistence and metabolic pathways .

Q & A

Q. What are the standard synthetic protocols for preparing N-(3,4-dichlorophenyl)-N'-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. For example, describes a similar triazine derivative synthesized by reacting 2,4,6-trichlorotriazine with substituted anilines in polar solvents like DMF or DMSO at elevated temperatures (60–80°C). Yields can be optimized by controlling stoichiometry, reaction time, and temperature. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, aromatic protons in dichlorophenyl and methoxyphenyl groups appear as distinct multiplet signals (δ 6.8–7.9 ppm), while morpholino protons resonate as broad singlets (δ 3.6–3.9 ppm) .

- IR Spectroscopy : Peaks near 3285 cm⁻¹ (N-H stretch) and 1245 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Hydrolysis Tests : Incubate the compound in buffered solutions (pH 1–13) at 25–80°C, monitoring degradation via HPLC. notes triazine derivatives are prone to hydrolysis under acidic/basic conditions, forming breakdown products like substituted anilines .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazines) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antitumor vs. herbicidal efficacy) across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer) or enzyme targets (e.g., plant acetolactate synthase for herbicidal activity) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing morpholino with piperidine) to isolate bioactivity drivers. highlights morpholino’s role in enhancing solubility and target binding .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational methods predict the compound’s interaction with biological targets or materials?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., EGFR tyrosine kinase for antitumor activity). references preclinical ADME/Tox data, which can inform docking parameters .

- QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric descriptors (e.g., molar refractivity) with bioactivity data from analogs (e.g., hexamethylmelamine) to build predictive models .

Q. What advanced techniques are used to study the compound’s reaction mechanisms (e.g., nucleophilic substitution pathways)?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., triazine C-2) to infer mechanistic steps .

- DFT Calculations : Simulate transition states for substitutions (e.g., morpholino displacement) using Gaussian software. suggests polar aprotic solvents stabilize intermediates in SNAr reactions .

Application-Specific Questions

Q. How can researchers optimize this compound for use in polymer photostabilizers?

- Methodological Answer :

- UV/Vis Spectroscopy : Measure absorbance in the 300–400 nm range to assess UV-blocking efficiency. notes triazines with electron-withdrawing groups (e.g., Cl) enhance stability .

- Blending Studies : Incorporate the compound into polymers (e.g., polyethylene) at 0.1–5 wt%, then test mechanical properties (tensile strength) and aging resistance under accelerated UV exposure .

Q. What in vitro/in vivo models are appropriate for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro : Use kinase assays (e.g., ADP-Glo™) with purified enzymes (e.g., EGFR, VEGFR) to determine IC₅₀ values. references pyrrolopyrimidine analogs tested in similar setups .

- In Vivo : Administer the compound in xenograft models (e.g., HCT-116 colon cancer in mice) at 10–50 mg/kg doses, monitoring tumor volume and toxicity biomarkers (ALT/AST levels) .

Data and Contradiction Management

Q. How should researchers address discrepancies in synthetic yields reported across literature?

- Methodological Answer :

- Replication Studies : Repeat published protocols with strict control of variables (e.g., solvent purity, inert atmosphere). reports yields of ~60–70% for analogous syntheses .

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) and identify optimal conditions .

Q. What validation steps ensure reproducibility in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.